molecular formula C11H13NO3 B14013544 4-(3-(Methylamino)-3-oxopropyl)benzoic acid

4-(3-(Methylamino)-3-oxopropyl)benzoic acid

Cat. No.: B14013544
M. Wt: 207.23 g/mol
InChI Key: YZNQZQPZMVCSSJ-UHFFFAOYSA-N
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Description

4-(3-(Methylamino)-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-(methylamino)-3-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylamino)-3-oxopropyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with methylamine and a suitable carbonyl compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylamino)-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(Methylamino)-3-oxopropyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, flavors, and preservatives

Mechanism of Action

The mechanism of action of 4-(3-(Methylamino)-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Methylamino)-3-oxopropyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-[3-(methylamino)-3-oxopropyl]benzoic acid

InChI

InChI=1S/C11H13NO3/c1-12-10(13)7-4-8-2-5-9(6-3-8)11(14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

YZNQZQPZMVCSSJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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